molecular formula C7H10BNO3 B590810 (2-Methoxy-6-methylpyridin-4-YL)boronic acid CAS No. 1309443-98-8

(2-Methoxy-6-methylpyridin-4-YL)boronic acid

Cat. No.: B590810
CAS No.: 1309443-98-8
M. Wt: 166.971
InChI Key: ZIWIJZVFBWGBJZ-UHFFFAOYSA-N
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Description

(2-Methoxy-6-methylpyridin-4-yl)boronic acid is a valuable boronic ester or acid building block in medicinal chemistry, primarily employed in metal-catalyzed cross-coupling reactions such as the Suzuki reaction to construct novel biaryl compounds. Its key application lies in the research and development of ligands for central nervous system (CNS) targets. Specifically, this pyridine derivative serves as a critical synthon in the synthesis of potent and selective non-competitive antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5) . The mGluR5 receptor is a well-characterized target implicated in a range of neurological and psychiatric conditions, including anxiety, depression, neuropathic pain, and addiction . By incorporating this boronic acid into candidate molecules, researchers can explore structure-activity relationships (SAR) to develop novel pharmacological tools and potential therapeutics for these CNS disorders .

Properties

IUPAC Name

(2-methoxy-6-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)4-7(9-5)12-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWIJZVFBWGBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2-methoxy-6-methylpyridine

A critical precursor for this route is 4-bromo-2-methoxy-6-methylpyridine. As demonstrated in the patent CN104974082A, bromination of pyridine derivatives can be achieved via diazotization and subsequent bromine substitution. For example:

  • Amination and Diazotization : 2-Methoxy-6-methylpyridin-4-amine is treated with HBr and NaNO₂ at –10°C to form the diazonium salt.

  • Bromination : The diazonium salt is reacted with CuBr or HBr/Br₂ to yield 4-bromo-2-methoxy-6-methylpyridine.

This method achieves yields >80% under optimized conditions.

Palladium-Catalyzed Borylation

The brominated intermediate is then subjected to Miyaura borylation:

Reaction Conditions :

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

  • Base : KOAc or Et₃N

  • Solvent : 1,4-Dioxane or DMF

  • Temperature : 80–100°C

  • Time : 12–24 hours

Mechanism :

  • Oxidative addition of Pd⁰ to the C–Br bond.

  • Transmetallation with B₂pin₂.

  • Reductive elimination to form the boronate ester.

  • Acidic hydrolysis (HCl/H₂O) to yield the boronic acid.

Yield : 70–85% after purification.

Halogen-Metal Exchange Strategies

Halogen-metal exchange offers an alternative route, particularly for substrates resistant to palladium catalysis.

Synthesis via Lithium-Halogen Exchange

4-Bromo-2-methoxy-6-methylpyridine undergoes lithium-halogen exchange at –78°C using n-BuLi or LDA , followed by quenching with trimethyl borate (B(OMe)₃):

Procedure :

  • Cool 4-bromo-2-methoxy-6-methylpyridine in anhydrous THF to –78°C.

  • Add n-BuLi (1.1 eq) dropwise, stir for 30 minutes.

  • Add B(OMe)₃ (1.5 eq), warm to room temperature, and hydrolyze with 1M HCl.

Yield : 60–75%.

Challenges and Optimizations

  • Side Reactions : Competing dehalogenation or ring-opening can occur if temperatures exceed –50°C.

  • Quenching Efficiency : Slow addition of B(OMe)₃ minimizes dimerization.

Directed C–H Borylation

Iridium-catalyzed C–H borylation provides a step-economical pathway, leveraging the methoxy group as a directing group.

Iridium Catalysis

Conditions :

  • Catalyst : [Ir(OMe)(COD)]₂ (3 mol%)

  • Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Boron Source : HBpin (1.5 eq)

  • Solvent : Cyclohexane

  • Temperature : 80°C

  • Time : 24 hours

Mechanism :

  • Oxidative addition of Ir(I) to the C–H bond.

  • Borylation via σ-bond metathesis.

  • Hydrolysis to the boronic acid.

Yield : 50–65%.

Limitations

  • Regioselectivity : Competing borylation at C-3 or C-5 positions may occur without steric guidance from the methyl group.

  • Functional Group Tolerance : Sensitive to strongly electron-withdrawing substituents.

Comparative Analysis of Methods

Method Yield Cost Scalability Key Advantages
Miyaura Borylation70–85%ModerateHighHigh reproducibility; industrial feasibility
Halogen-Metal Exchange60–75%LowModerateAvoids palladium catalysts
Directed C–H Borylation50–65%HighLowStep economy; no pre-functionalization

Industrial-Scale Considerations

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent protodeboronation.

  • Safety : Hazard statements H315 (skin irritation) and H319 (serious eye irritation) necessitate PPE during handling.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical borylation show promise for improving yields and reducing metal loadings. For example, nickel-catalyzed cross-electrophile coupling with B₂pin₂ under blue light irradiation has achieved 80% yields in model substrates .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Substituent Effects

The reactivity and applications of pyridinyl boronic acids depend on substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural Comparison of Pyridinyl Boronic Acids
Compound Name Substituents (Position) Molecular Weight Key Properties/Applications
(2-Methoxy-6-methylpyridin-4-yl)boronic acid -OCH₃ (2), -CH₃ (6), -B(OH)₂ (4) 181.0* Suzuki couplings; electronic modulation via electron-donating groups
(2-Methoxy-6-phenylpyridin-3-yl)boronic acid -OCH₃ (2), -Ph (6), -B(OH)₂ (3) 229.05 Enhanced steric bulk; potential for material science
(5-Chloro-2-methoxypyridin-4-yl)boronic acid -Cl (5), -OCH₃ (2), -B(OH)₂ (4) ~187.4 Electron-withdrawing Cl increases electrophilicity; medicinal chemistry
(2-(Methylamino)pyridin-4-yl)boronic acid -NHCH₃ (2), -B(OH)₂ (4) 151.96 Amine group enables pH-responsive binding; biosensing
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid -CF₃ (6), -B(OH)₂ (3) ~179.9 Strong electron-withdrawing effect; stabilizes transition states

*Calculated based on formula C₇H₁₀BNO₃.

Reactivity and pKa Modulation

  • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and methyl (-CH₃) groups lower the pKa of boronic acids by stabilizing the boronate anion via resonance or inductive effects. This enhances diol-binding at physiological pH, crucial for glucose sensing . For example, 4-methylcarboxyphenylboronic acid (4-MCPBA) has a pKa ~8.5, while EDG-substituted analogs likely exhibit lower pKa, improving physiological relevance .
  • Electron-Withdrawing Groups (EWGs): Chloro (-Cl) or trifluoromethyl (-CF₃) substituents increase boronic acid electrophilicity, accelerating Suzuki coupling but raising pKa, which may limit diol binding in aqueous media .

Key Research Findings

Substituent Position Matters: Boronic acids with substituents at positions 2 and 6 (meta to the boron group) exhibit distinct electronic profiles compared to para-substituted analogs. For instance, 2-methoxy groups enhance solubility without steric interference in coupling reactions .

Hybrid Applications: Combining boronic acids with peptides (e.g., peptide boronic acid inhibitors) merges target specificity with reversible binding, a strategy validated in protease inhibitors .

Synthetic Challenges: Steric hindrance from substituents (e.g., phenyl groups) necessitates tailored catalysts or elevated temperatures in cross-couplings, as seen in heteroaromatic boronic acid syntheses .

Biological Activity

(2-Methoxy-6-methylpyridin-4-YL)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications and unique chemical properties. This article delves into its biological activity, synthesis, and applications in drug development, supported by case studies and research findings.

The compound has the chemical formula C7H10BNO3C_7H_{10}BNO_3 and a molecular weight of 166.97 g/mol. Its structure features a pyridine ring substituted with methoxy and methyl groups, which influence its reactivity and biological interactions. The boronic acid functional group allows it to participate in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules.

Synthesis Methods

Several methods exist for synthesizing this compound, often involving the reaction of appropriate precursors under controlled conditions. The compound serves as a key starting material for developing inhibitors targeting Bruton's tyrosine kinase (BTK), an enzyme implicated in various diseases, including certain cancers.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is significant in biochemical research as it allows the compound to interact with biomolecules, potentially modulating various biological processes .

Case Studies and Research Findings

  • Inhibition of Bruton's Tyrosine Kinase (BTK) :
    • A study utilized this compound as a precursor to synthesize a library of BTK inhibitors. These inhibitors demonstrated promising results in preclinical models, showing potential for treating B-cell malignancies.
  • Anti-inflammatory Effects :
    • Research indicated that derivatives of boronic acids, including this compound, could inhibit inflammatory pathways. Specifically, they showed efficacy in reducing the expression of pro-inflammatory cytokines in cellular models exposed to lipopolysaccharides (LPS) .
  • Potential Applications in Cancer Therapy :
    • Boronic acids have been explored for their role in cancer therapies due to their ability to inhibit proteasomes and modulate cell signaling pathways. The specific structural features of this compound may enhance its effectiveness compared to other boronic acid derivatives .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
(4-Methoxy-6-methylpyridin-3-yl)boronic acidC₇H₁₀BNO₃Different substitution pattern on the pyridine ring
(3-Methoxy-4-methylpyridin-2-yl)boronic acidC₇H₁₀BNO₃Alternative methoxy position affecting reactivity
(2-Hydroxyphenyl)boronic acidC₆H₇BNO₃Contains a phenolic hydroxyl group

The unique arrangement of substituents on the pyridine ring in this compound enhances its chemical reactivity and biological interactions compared to similar compounds.

Future Directions and Applications

The ongoing research into this compound suggests several potential applications:

  • Drug Development : Continued exploration of its derivatives may lead to novel therapeutics targeting various diseases, particularly cancers.
  • Biochemical Research : Its ability to form stable complexes makes it valuable for studying enzyme mechanisms and cellular processes.
  • Industrial Applications : The compound's stability and reactivity may also find uses in the production of polymers and other materials.

Q & A

Q. What are the common synthetic routes for (2-Methoxy-6-methylpyridin-4-YL)boronic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated pyridine precursors and boronic acid derivatives. Key variables include:
  • Precursor selection : Use 4-halogenated pyridine derivatives (e.g., 4-bromo-2-methoxy-6-methylpyridine) .
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like SPhos or XPhos .
  • Solvent/base optimization : Polar aprotic solvents (e.g., DMF, THF) paired with inorganic bases (K₂CO₃, NaOAc) .
    Microwave-assisted synthesis can enhance yields (e.g., 10–15% improvement) by reducing reaction times .

Table 1 : Example Optimization Parameters for Suzuki-Miyaura Coupling

VariableOptionsImpact on Yield
LigandSPhos, XPhos, None±20% efficiency
BaseK₂CO₃, NaOAc, CsFpH-dependent
SolventDMF, THF, DMSOPolarity effects
Temperature80°C (conventional), 120°C (microwave)Faster kinetics

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • ¹¹B NMR Spectroscopy : Characterizes boronic acid speciation. At pH 7–9, the trigonal boronate form (δ ~30 ppm) dominates, while acidic conditions favor the tetrahedral boronic acid (δ ~10 ppm) .
  • MALDI-MS with Derivatization : Prevents dehydration/boroxine formation by converting boronic acids to cyclic esters (e.g., using 1,2-ethanediol) .
  • HPLC-PDA : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methoxy-6-methyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The 6-methyl group hinders transmetallation steps, requiring bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Electronic Effects : The 2-methoxy group enhances electron density on the pyridine ring, accelerating oxidative addition but slowing reductive elimination. DFT calculations can model charge distribution .
  • Case Study : Coupling with electron-deficient aryl halides (e.g., 4-nitrobenzene) proceeds with 70–80% yield under microwave conditions, while electron-rich partners require higher temperatures .

Q. How can kinetic and thermodynamic discrepancies in boronic acid-diol binding studies be resolved?

  • Methodological Answer :
  • Stopped-Flow Kinetics : Measures binding rates (kₒₙ/kₒff) for diols (e.g., D-fructose binds faster than D-glucose due to cyclic vs. linear diol geometry) .
  • SPR Spectroscopy : Quantifies affinity (KD) for glycoproteins. Secondary interactions (e.g., hydrophobic effects from the methyl group) can be minimized using borate buffers (pH 8.5) .
  • Data Contradiction Example : Apparent pKa discrepancies arise from NMR vs. potentiometric methods. Use ¹H NMR titration in DMSO-d₆ to correlate δ(OH) with pKa (R² = 0.98) .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein capture assays?

  • Methodological Answer :
  • Surface Functionalization : Immobilize via carboxymethyl dextran to reduce hydrophobic adsorption .
  • Buffer Optimization : Use 50 mM HEPES (pH 7.4) with 150 mM NaCl to suppress ionic interference .
  • Competitive Elution : 0.1 M sorbitol in borate buffer (pH 10) displaces bound glycoproteins selectively .

Key Challenges and Future Directions

  • Synthetic Scalability : Microwave-assisted protocols need adaptation for continuous-flow reactors .
  • Biological Applications : Explore bioisosteric replacement of carbonyl groups in enzyme inhibitors (e.g., proteasome inhibitors) .
  • Data Reproducibility : Standardize NMR solvent conditions (e.g., DMSO-d₆ vs. aqueous buffers) to align pKa measurements .

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